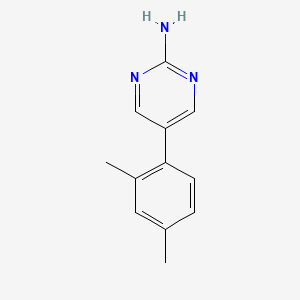

5-(2,4-Dimethylphenyl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

5-(2,4-dimethylphenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3/c1-8-3-4-11(9(2)5-8)10-6-14-12(13)15-7-10/h3-7H,1-2H3,(H2,13,14,15) |

InChI Key |

SCBQCSOTURBMQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=C(N=C2)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 2,4 Dimethylphenyl Pyrimidin 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for 5-(2,4-Dimethylphenyl)pyrimidin-2-amine

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary strategic disconnections are considered, reflecting the main approaches to pyrimidine (B1678525) synthesis.

The first and most fundamental disconnection involves the construction of the pyrimidine ring itself. This approach breaks the target molecule down into precursors that will form the heterocyclic core in the final steps. The key disconnections are made at the C-N bonds within the pyrimidine ring, leading back to guanidine (B92328) (as the N-C-N fragment) and a suitable three-carbon synthon bearing the 2,4-dimethylphenyl group. This three-carbon unit would need to possess electrophilic sites at the 1 and 3 positions to react with the nucleophilic nitrogen atoms of guanidine.

A second, more modern strategy focuses on disconnecting the C5-C bond between the pyrimidine ring and the dimethylphenyl group. This approach assumes a pre-formed 2-aminopyrimidine (B69317) core and seeks to introduce the aryl substituent in a late-stage functionalization step. This leads to precursors such as a 5-halo-2-aminopyrimidine (e.g., 5-bromo- or 5-iodopyrimidin-2-amine) and a (2,4-dimethylphenyl)boronic acid or a related organometallic reagent. This disconnection is the basis for powerful palladium-catalyzed cross-coupling reactions.

Development and Optimization of Synthetic Routes for this compound

Based on the retrosynthetic analysis, several pathways can be developed for the synthesis of the title compound. These range from conventional multistep methods to more expedient and high-yielding modern approaches.

Conventional Multistep Synthetic Pathways

The classical construction of the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, such as guanidine. For the synthesis of this compound, this pathway would require a precursor like 2-(2,4-dimethylphenyl)malondialdehyde or a more stable equivalent such as 1-(2,4-dimethylphenyl)-3,3-dimethoxypropan-1-one.

The synthesis would proceed as follows:

Preparation of the C3 fragment: Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) could be used to generate a suitable starting ketone, which is then further elaborated into the required 1,3-dielectrophile.

Cyclocondensation: The resulting three-carbon fragment is then reacted with guanidine nitrate (B79036) or guanidine hydrochloride in the presence of a base, typically a metal alkoxide like sodium ethoxide. The reaction mixture is heated, leading to a double condensation and subsequent aromatization to form the 2-aminopyrimidine ring.

While this method is robust and based on fundamental principles, it can suffer from drawbacks such as the potential instability of the 1,3-dicarbonyl precursor and the often harsh reaction conditions required for the cyclization step.

Expedient and High-Yielding Synthetic Approaches

Modern cross-coupling reactions offer a more efficient and versatile route to 5-arylpyrimidines. The Suzuki-Miyaura coupling is particularly well-suited for this purpose, involving the reaction of a halo-pyrimidine with an arylboronic acid catalyzed by a palladium complex. mdpi.comnih.gov

The key steps in this expedient synthesis are:

Starting Materials: The synthesis begins with commercially available 2-amino-5-bromopyrimidine (B17363) and (2,4-dimethylphenyl)boronic acid.

Suzuki-Miyaura Coupling: The two fragments are coupled using a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand (e.g., P(t-Bu)₃). nih.gov The reaction is carried out in the presence of a base (e.g., Na₂CO₃, K₂CO₃, or KF) in a suitable solvent system like 1,4-dioxane (B91453) or THF, often with heating. mdpi.comnih.govworktribe.com

This approach is generally high-yielding, tolerates a wide variety of functional groups, and proceeds under milder conditions than many classical condensation methods.

| Feature | Conventional Condensation | Suzuki-Miyaura Coupling |

|---|---|---|

| Starting Materials | Guanidine, custom-synthesized 1,3-dicarbonyl precursor | Commercially available 2-amino-5-bromopyrimidine and (2,4-dimethylphenyl)boronic acid |

| Key Transformation | Cyclocondensation | Pd-catalyzed C-C bond formation |

| Typical Conditions | Strong base (e.g., NaOEt), high temperature | Pd catalyst, base (e.g., Na₂CO₃), moderate temperature (50-100 °C) nih.govworktribe.com |

| Advantages | Builds the core ring from simple precursors | High yields, functional group tolerance, milder conditions, modularity |

| Disadvantages | Harsh conditions, potential for low yields, precursor instability | Cost of catalyst and boronic acid, removal of metal impurities |

Green Chemistry Principles in Synthesis

Significant efforts have been made to develop more environmentally friendly methods for pyrimidine synthesis. rasayanjournal.co.inpowertechjournal.com These green chemistry approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. benthamdirect.comnih.gov

Key green strategies applicable to the synthesis of this compound include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times and often increase product yields for both cyclocondensation and Suzuki coupling reactions. powertechjournal.comnih.govnanobioletters.com Microwave heating can promote efficient and rapid C-C bond formation in Suzuki couplings. mdpi.comresearchgate.net

Solvent Selection and Solvent-Free Reactions: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids is a core principle. rasayanjournal.co.in In some cases, reactions can be performed under solvent-free conditions, which simplifies workup and reduces chemical waste. rasayanjournal.co.inpowertechjournal.com

Catalysis: The development of reusable, heterogeneous catalysts can improve the sustainability of cross-coupling reactions by simplifying catalyst removal and recycling. powertechjournal.com

Applying these principles, an optimized synthesis could involve a microwave-assisted Suzuki coupling of 2-amino-5-bromopyrimidine and (2,4-dimethylphenyl)boronic acid using a recyclable palladium catalyst in a green solvent.

Derivatization Strategies for Structural Modification of this compound

Structural modification of the title compound allows for the fine-tuning of its chemical properties. Derivatization can occur at the exocyclic amino group or at the nitrogen atoms within the pyrimidine ring. This section focuses exclusively on modifications at the pyrimidine nitrogen atoms.

Chemical Modifications at the Pyrimidine Nitrogen Atoms

The pyrimidine ring contains two endocyclic nitrogen atoms, N1 and N3, which are potential sites for chemical modification, such as alkylation and oxidation. These nitrogens are generally less basic and nucleophilic than those in pyridine (B92270) due to the electron-withdrawing effect of the second nitrogen atom.

N-Alkylation: The direct alkylation of the ring nitrogens can be achieved using electrophilic reagents like alkyl halides (e.g., methyl iodide) or sulfates. However, such reactions on 2-aminopyrimidines can be complex, as alkylation may also occur on the more nucleophilic exocyclic amino group. rsc.org Reaction at the ring nitrogens, if it occurs, may yield a mixture of N1- and N3-alkylated products. The regioselectivity would be influenced by both electronic and steric factors. The bulky 5-(2,4-dimethylphenyl) group may sterically hinder the approach of an alkylating agent to the N1 position, potentially favoring alkylation at N3.

N-Oxidation: The conversion of a ring nitrogen to an N-oxide is a common transformation for heterocyclic compounds, typically accomplished using peracids like meta-chloroperbenzoic acid (m-CPBA) or peracetic acid. cdnsciencepub.com The N-oxidation of unsymmetrically substituted pyrimidines is often regioselective. cdnsciencepub.com In the case of 2-aminopyrimidine derivatives, oxidation generally occurs preferentially at the nitrogen atom para to the strong electron-donating amino group. cdnsciencepub.com For this compound, this corresponds to the N3 position. The resulting N-oxide would have altered electronic properties and could serve as a handle for further functionalization. While mono-N-oxides are the most common products, the formation of di-N-oxides under more forceful conditions has been reported in the pyrimidine series. researchgate.net

| Modification | Reagent(s) | Potential Product(s) | Key Considerations |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH₃I), Alkyl sulfates | N1- and/or N3-alkylated pyrimidinium salts | Competition with exocyclic N-alkylation; potential for a mixture of regioisomers (N1 vs. N3). rsc.org |

| N-Oxidation | Peracids (m-CPBA, peracetic acid) | Predominantly the N3-oxide | Reaction is regioselective, directed by the 2-amino group to the para-position (N3). cdnsciencepub.com |

Substitutions on the Phenyl Ring System

The 2,4-dimethylphenyl moiety of this compound offers several sites for further functionalization. However, direct electrophilic substitution on this phenyl ring can be challenging. The pyrimidine ring, being an electron-deficient system, exerts a deactivating effect on the attached phenyl ring, making classical electrophilic aromatic substitution reactions less facile.

A more strategic and widely employed approach involves the use of pre-functionalized starting materials, particularly halogenated derivatives, which then serve as versatile handles for palladium-catalyzed cross-coupling reactions. This multi-step strategy allows for the precise and controlled introduction of a wide array of substituents onto the phenyl ring.

Halogenation as a Precursor Step:

The initial step in many synthetic routes is the introduction of a halogen atom (e.g., bromine or iodine) onto the 2,4-dimethylphenyl ring. This can be achieved through electrophilic halogenation of a suitable precursor to this compound. The directing effects of the two methyl groups (ortho- and para-directing) will influence the position of halogenation.

Palladium-Catalyzed Cross-Coupling Reactions:

Once a halogenated derivative is obtained, a variety of powerful cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling the halogenated phenylpyrimidine with a wide range of organoboron compounds, such as aryl or alkyl boronic acids. acs.org This allows for the introduction of substituted aryl, heteroaryl, or alkyl groups onto the phenyl ring. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. acs.org

Heck Reaction: The Heck reaction enables the coupling of the halo-derivative with alkenes to introduce vinyl substituents onto the phenyl ring. researchgate.net

Sonogashira Coupling: This reaction is instrumental for installing alkyne functionalities by coupling the aryl halide with a terminal alkyne, catalyzed by palladium and copper complexes. researchgate.netsemanticscholar.org The resulting alkynyl groups are particularly valuable for further transformations, including click chemistry.

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of primary or secondary amines onto the phenyl ring by coupling the aryl halide with an amine in the presence of a palladium catalyst. elsevierpure.comresearchgate.net

The table below summarizes the types of substituents that can be introduced onto the phenyl ring using these palladium-catalyzed methods, starting from a hypothetical halogenated precursor.

| Reaction | Coupling Partner | Introduced Substituent | Typical Catalyst System |

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Aryl, Heteroaryl, Alkyl | Pd(PPh₃)₄, Base (e.g., K₃PO₄) |

| Heck | Alkene | Vinyl | Pd(OAc)₂, Ligand |

| Sonogashira | Terminal Alkyne | Alkynyl | Pd catalyst, Cu(I) cocatalyst, Base |

| Buchwald-Hartwig | Amine (Primary/Secondary) | Amino | Pd catalyst, Ligand, Base |

Introduction of Functional Groups for Bioconjugation

To enable the covalent attachment of this compound to biomolecules such as proteins or nucleic acids, specific functional groups that can participate in reliable and selective conjugation reactions must be introduced. These "handles" for bioconjugation typically include carboxylic acids, amines, azides, and alkynes.

Introduction of Carboxylic Acids:

A carboxylic acid group can serve as a versatile anchor for conjugation, most commonly through the formation of a stable amide bond with amine groups present in biomolecules (e.g., lysine (B10760008) residues in proteins). Several strategies can be envisioned for introducing a carboxyl group onto the phenyl ring:

From a Halogenated Precursor: A bromo- or iodo-substituted derivative can be converted to a Grignard or organolithium reagent, which is then quenched with carbon dioxide to yield the corresponding carboxylic acid.

Oxidation of a Methyl Group: While more challenging to control regioselectively, oxidation of one of the existing methyl groups on the phenyl ring to a carboxylic acid could be a potential route.

Via Suzuki Coupling: A boronic acid ester containing a protected carboxyl group can be coupled to a halogenated precursor. Subsequent deprotection would reveal the carboxylic acid.

Introduction of Bioorthogonal Handles for Click Chemistry:

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation. organic-chemistry.orgwikipedia.org The most common click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. organic-chemistry.orglumiprobe.com

Alkynes: As mentioned previously, terminal alkynes can be readily installed on the phenyl ring via Sonogashira coupling of a halogenated precursor. researchgate.netsemanticscholar.org This introduces a versatile handle for subsequent CuAAC with azide-modified biomolecules.

Azides: An azide (B81097) group can be introduced through several methods. For instance, an amino group, installed via Buchwald-Hartwig amination, can be converted to an azide through a diazotization reaction followed by treatment with an azide source (e.g., sodium azide). Alternatively, nucleophilic substitution of a suitable leaving group on a linker attached to the phenyl ring with an azide salt is a common strategy.

The table below outlines common functional groups for bioconjugation and potential synthetic routes for their introduction onto the phenyl ring of the target molecule.

| Functional Group | Purpose in Bioconjugation | Potential Synthetic Strategy |

| Carboxylic Acid (-COOH) | Amide bond formation with amines | - Carboxylation of an organometallic intermediate- Oxidation of a methyl group- Suzuki coupling with a carboxyl-bearing boronate |

| Primary/Secondary Amine (-NH₂/-NHR) | Amide bond formation, isothiocyanate reaction | - Buchwald-Hartwig amination of a halo-precursor |

| Alkyne (-C≡CH) | Copper-catalyzed or strain-promoted click chemistry (CuAAC/SPAAC) with azides | - Sonogashira coupling of a halo-precursor |

| Azide (-N₃) | Copper-catalyzed or strain-promoted click chemistry (CuAAC/SPAAC) with alkynes | - Diazotization of an amino group followed by azide substitution- Nucleophilic substitution with an azide salt |

These synthetic transformations provide a robust toolbox for the chemical biologist to tailor the structure of this compound, enabling detailed studies of its biological interactions and the development of novel chemical probes and bioconjugates.

Target Identification and Molecular Mechanism Elucidation of 5 2,4 Dimethylphenyl Pyrimidin 2 Amine

Chemoproteomics and Chemical Biology Approaches for Target Deconvolution

Chemoproteomics and chemical biology offer powerful tools for the deconvolution of drug targets, a critical step in understanding the mechanism of action of a novel compound. These approaches utilize chemical probes, often derived from the compound of interest, to identify and isolate its interacting protein partners from complex biological systems.

One common strategy involves the synthesis of a bifunctional probe incorporating the core structure of 5-(2,4-Dimethylphenyl)pyrimidin-2-amine, a reactive group for covalent modification of target proteins, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and detection. Affinity-based probes, which rely on non-covalent interactions, can also be employed. These probes are typically immobilized on a solid support to capture interacting proteins from cell lysates or tissue extracts.

Subsequent to the capture of target proteins, mass spectrometry-based proteomics is employed for their identification and quantification. This can reveal a spectrum of potential protein targets, which would then require further validation to confirm direct and functionally relevant interactions.

Despite the robustness of these methods, a comprehensive search of existing literature did not yield any studies that have applied chemoproteomics or other chemical biology approaches to specifically identify the protein targets of this compound.

Enzyme Inhibition and Activation Profiling of this compound

To assess the potential of this compound as an enzyme modulator, comprehensive in vitro screening against a panel of purified enzymes is a standard approach. Such profiling can reveal whether the compound acts as an inhibitor or an activator of specific enzymes, providing valuable insights into its potential biological effects.

Given the structural similarities of many pyrimidine (B1678525) derivatives to endogenous molecules like nucleotides, kinase inhibition assays are often a primary focus. These assays typically measure the ability of the compound to interfere with the phosphorylation of a substrate by a specific kinase. A broad panel of kinases, representing different branches of the human kinome, would ideally be screened to determine the compound's potency and selectivity.

Data from such screens are typically presented as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) for each enzyme. However, no published data from enzyme inhibition or activation screens for this compound were found.

Receptor Binding and Modulation Studies

Investigating the interaction of this compound with cellular receptors is another crucial aspect of target identification. Radioligand binding assays are a conventional method used to determine if a compound can bind to a specific receptor. In these assays, a radiolabeled ligand known to bind to the receptor of interest is competed with the test compound. The ability of this compound to displace the radioligand would indicate binding to the receptor.

Functional assays are subsequently performed to determine whether the compound acts as an agonist, antagonist, or allosteric modulator of the receptor. These assays measure the downstream signaling events that are triggered by receptor activation or inhibition.

A thorough review of the scientific literature did not uncover any studies reporting the results of receptor binding or modulation assays for this compound.

Investigating Protein-Ligand Interactions through Biophysical Techniques

Biophysical techniques provide quantitative information about the direct interaction between a small molecule and its protein target. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming direct binding and characterizing the thermodynamics and kinetics of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR) monitors the binding of a ligand to a protein immobilized on a sensor chip in real-time. This technique provides kinetic data, including the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide atomic-level information about the binding interface and any conformational changes that occur upon ligand binding.

No publicly available data from ITC, SPR, NMR, or other biophysical studies characterizing the interaction of this compound with any protein target could be located.

Cellular Pathway Analysis and Signaling Cascade Perturbations by this compound

Once a direct protein target is identified, the next step is to understand how the interaction of this compound with this target affects cellular signaling pathways. This is often achieved by treating cultured cells with the compound and monitoring the status of key signaling molecules.

Techniques such as Western blotting can be used to measure changes in the phosphorylation state or expression levels of proteins within a suspected pathway. Reporter gene assays can also be employed to assess the activity of transcription factors that are downstream of the signaling cascade.

For example, if this compound were found to inhibit a specific kinase, researchers would investigate the phosphorylation status of its known substrates and the activation of downstream signaling nodes. However, without an identified target, such focused pathway analysis has not been reported for this compound.

Gene Expression Profiling and Transcriptomic Analysis

To gain a broader, unbiased view of the cellular response to this compound, global gene expression profiling can be performed. Techniques like microarray analysis or RNA sequencing (RNA-Seq) measure the changes in the expression levels of thousands of genes simultaneously following treatment with the compound.

The resulting data can provide a unique "transcriptomic signature" of the compound's activity. Bioinformatic analysis of this signature can help to identify enriched biological pathways and cellular processes that are perturbed by the compound, offering clues about its mechanism of action and potential targets.

A search of public gene expression repositories and the scientific literature did not yield any transcriptomic datasets or gene expression profiling studies related to cellular treatment with this compound.

Structure Activity Relationship Sar Studies of 5 2,4 Dimethylphenyl Pyrimidin 2 Amine Analogs

Design and Synthesis of Analogs Based on Structural Modifications

The design and synthesis of analogs of 5-(2,4-dimethylphenyl)pyrimidin-2-amine are centered around the systematic modification of its core structure to probe the chemical space and understand the impact of various substituents on biological activity. The synthetic strategies employed are typically versatile, allowing for the introduction of a diverse range of functional groups at different positions of the pyrimidine (B1678525) and phenyl rings.

A common synthetic route to 5-aryl-2-aminopyrimidines involves the condensation of a β-ketoester or a related three-carbon precursor with guanidine (B92328) or a guanidine derivative. For the synthesis of analogs of this compound, this would typically involve a precursor bearing the 2,4-dimethylphenyl moiety. Modifications can be introduced by utilizing variously substituted phenyl precursors.

Structural modifications are strategically planned to explore the effects of electronics, sterics, and lipophilicity. Key areas for modification include:

The 2-amino group: This group can be alkylated, acylated, or replaced with other functional groups to investigate its role as a hydrogen bond donor or acceptor.

The pyrimidine ring: Substituents can be introduced at the 4- and 6-positions to modulate the electronic properties of the ring and to explore potential interactions with the biological target.

The 5-phenyl ring: The 2,4-dimethyl substituents can be altered in terms of their position (e.g., 2,5-dimethyl, 3,5-dimethyl) and nature (e.g., methoxy, halo, trifluoromethyl) to probe the steric and electronic requirements of the binding pocket. The entire phenyl ring can also be replaced with other aromatic or heteroaromatic systems.

The following table illustrates a hypothetical series of analogs designed to probe the SAR of the this compound scaffold.

| Compound ID | R1 (at 2-position of pyrimidine) | R2 (at 5-position of pyrimidine) | R3 (at 4-position of phenyl) | R4 (at 2-position of phenyl) | Rationale for Modification |

|---|---|---|---|---|---|

| Analog 1 | -NH2 | 2,4-Dimethylphenyl | -CH3 | -CH3 | Parent Compound |

| Analog 2 | -NHCH3 | 2,4-Dimethylphenyl | -CH3 | -CH3 | Investigate effect of N-methylation on the 2-amino group. |

| Analog 3 | -NH2 | Phenyl | -H | -H | Determine the importance of the dimethyl substituents. |

| Analog 4 | -NH2 | 2-Methylphenyl | -H | -CH3 | Assess the contribution of the 2-methyl group. |

| Analog 5 | -NH2 | 4-Methylphenyl | -CH3 | -H | Assess the contribution of the 4-methyl group. |

| Analog 6 | -NH2 | 2,4-Difluorophenyl | -F | -F | Evaluate the effect of electron-withdrawing groups. |

The synthesis of these analogs often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aryl or heteroaryl moiety at the 5-position of the pyrimidine ring. This approach offers a high degree of flexibility in the types of aromatic groups that can be introduced.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, QSAR models can be developed to predict the biological activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of analogs with their corresponding biological activities (e.g., IC50 values) is compiled. This data set is then typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the data set. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forest), are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using both internal and external validation techniques.

For the this compound scaffold, a hypothetical QSAR study might reveal the importance of specific descriptors. For example, a positive correlation with a descriptor related to hydrophobicity at the 5-phenyl ring could suggest that increasing the lipophilicity of this region enhances activity. Conversely, a negative correlation with a steric descriptor for substituents at the 2-position of the phenyl ring might indicate that bulky groups in this region are detrimental to activity.

The following table presents a hypothetical QSAR model for a series of 5-phenylpyrimidin-2-amine (B1337631) analogs.

| Descriptor | Coefficient | Interpretation |

|---|---|---|

| LogP (Hydrophobicity) | +0.5 | Increased hydrophobicity is associated with higher activity. |

| MR (Molar Refractivity - Steric) | -0.2 | Increased bulk is slightly detrimental to activity. |

| σ (Hammett Constant - Electronic) | +0.3 | Electron-withdrawing groups on the phenyl ring may enhance activity. |

Such models can guide the design of new analogs with potentially improved activity by suggesting modifications that would optimize the values of these key descriptors.

Impact of Substituent Effects on Molecular Recognition and Binding Affinity

The substituents on the this compound scaffold play a crucial role in molecular recognition and binding affinity to its biological target. The electronic and steric properties of these substituents can significantly influence the non-covalent interactions that stabilize the ligand-target complex.

Electronic Effects: The electronic nature of substituents on the phenyl ring can modulate the electron density of the aromatic system and influence its ability to participate in π-π stacking or cation-π interactions with the target protein. For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) can alter the electrostatic potential of the phenyl ring, potentially leading to more favorable interactions with electron-rich regions of the binding pocket. Conversely, electron-donating groups (e.g., methoxy, amino) can enhance interactions with electron-deficient areas.

Steric Effects: The size and shape of substituents have a profound impact on the binding affinity. Bulky groups can either provide beneficial van der Waals interactions if they fit well within a hydrophobic pocket or cause steric clashes that prevent optimal binding. The 2,4-dimethyl groups on the phenyl ring of the parent compound likely occupy specific hydrophobic pockets in the target protein. The exploration of different alkyl groups or other substituents at these positions can provide insights into the size and shape of these pockets.

The following table summarizes the potential impact of different substituents on binding affinity.

| Position of Substitution | Type of Substituent | Potential Impact on Binding Affinity |

|---|---|---|

| Phenyl Ring (ortho, meta, para) | Electron-withdrawing (e.g., -F, -Cl) | May enhance π-π stacking or electrostatic interactions. |

| Phenyl Ring (ortho, meta, para) | Electron-donating (e.g., -OCH3, -CH3) | May improve interactions with electron-deficient residues. |

| Phenyl Ring (ortho) | Bulky group (e.g., -t-butyl) | Likely to cause steric hindrance and reduce affinity. |

| Pyrimidine Ring (C4, C6) | Small, polar group (e.g., -OH, -NH2) | Could introduce new hydrogen bonding interactions. |

Elucidation of Pharmacophoric Features within the this compound Scaffold

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For the this compound scaffold, the elucidation of its pharmacophoric features is key to understanding how it interacts with its biological target and to designing novel, potent analogs.

Based on the structure of this compound and SAR studies of related compounds, several key pharmacophoric features can be hypothesized:

Hydrogen Bond Donor/Acceptor: The 2-amino group of the pyrimidine ring is a likely hydrogen bond donor. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Region: The 5-(2,4-dimethylphenyl) group represents a significant hydrophobic and aromatic feature. The 2,4-dimethyl substituents likely contribute to specific hydrophobic interactions.

Planar Aromatic Ring: The pyrimidine ring itself is a planar aromatic system that can engage in π-π stacking interactions with aromatic amino acid residues in the target's binding site.

A pharmacophore model for this scaffold would typically include points representing these features in a specific spatial arrangement. The following table outlines the likely pharmacophoric features.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | 2-Amino group (-NH2) | Interaction with a hydrogen bond acceptor on the target. |

| Hydrogen Bond Acceptor | Pyrimidine ring nitrogens | Interaction with a hydrogen bond donor on the target. |

| Hydrophobic/Aromatic Center | 2,4-Dimethylphenyl ring | Van der Waals and π-π stacking interactions. |

Pharmacophore models can be generated using computational software and are valuable tools for virtual screening of compound libraries to identify new molecules with the desired biological activity.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a critical role in the interaction of small molecules with their biological targets. For analogs of this compound, stereochemical considerations are particularly important, especially concerning the potential for atropisomerism.

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. In the case of 5-(ortho-substituted-phenyl)pyrimidin-2-amine analogs, the bond between the pyrimidine ring and the phenyl ring can have restricted rotation, leading to the existence of stable, non-superimposable stereoisomers (atropisomers). The 2-methyl group on the phenyl ring of this compound can create a significant rotational barrier.

The biological activity of atropisomers can differ significantly, as one isomer may fit into the binding site of the target protein more favorably than the other. Therefore, it is crucial to consider the following in SAR studies:

Synthesis of Enantiomerically Pure Atropisomers: If atropisomerism is present, the synthesis of individual atropisomers is necessary to evaluate their biological activities separately. This can be achieved through chiral resolution of a racemic mixture or through asymmetric synthesis.

Determination of Absolute Configuration: The absolute configuration of each atropisomer needs to be determined to establish a clear stereochemical-activity relationship.

Impact on Binding: The different three-dimensional arrangement of the substituents in each atropisomer can lead to distinct interactions with the target protein, resulting in one isomer being significantly more potent than the other.

The following table highlights the importance of stereochemistry in the SAR of this scaffold.

| Stereochemical Aspect | Relevance to this compound Analogs |

|---|---|

| Atropisomerism | The presence of an ortho-substituent (2-methyl group) on the phenyl ring can lead to hindered rotation and the existence of stable atropisomers. |

| Differential Biological Activity | The individual atropisomers may exhibit significantly different binding affinities and biological activities. |

| Chiral Synthesis/Resolution | Methods for obtaining single atropisomers are essential for a complete SAR understanding. |

Computational Chemistry and Molecular Modeling of 5 2,4 Dimethylphenyl Pyrimidin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of 5-(2,4-Dimethylphenyl)pyrimidin-2-amine. These calculations provide a fundamental understanding of the molecule's properties, such as its charge distribution, orbital energies, and electrostatic potential, which are crucial determinants of its chemical behavior and intermolecular interactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. For pyrimidine (B1678525) derivatives, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (typically around the nitrogen atoms of the pyrimidine ring) that can act as hydrogen bond acceptors and electron-deficient regions (around the amino group hydrogens) that can act as hydrogen bond donors. researchgate.net

Table 1: Calculated Electronic Properties of this compound

This table presents hypothetical data based on typical values for similar heterocyclic compounds as found in computational chemistry literature.

| Property | Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures molecular polarity |

| Mulliken Charge on N1 | -0.75 e | Predicts site for electrophilic attack/H-bonding |

| Mulliken Charge on N3 | -0.78 e | Predicts site for electrophilic attack/H-bonding |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. For this compound, this method is essential for identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex. The 2-aminopyrimidine (B69317) scaffold is a well-known "hinge-binding" motif, frequently found in kinase inhibitors. cardiff.ac.uk

Docking simulations of this compound into the ATP-binding site of various kinases, such as Cyclin-Dependent Kinases (CDKs) or Fibroblast Growth Factor Receptors (FGFRs), often reveal a conserved binding pattern. nih.govnih.gov The 2-amino group and one of the pyrimidine ring nitrogens typically form crucial hydrogen bonds with the backbone residues of the kinase hinge region. cardiff.ac.uk The 5-(2,4-dimethylphenyl) group extends into a hydrophobic pocket, where its orientation and substituents dictate binding affinity and selectivity. cardiff.ac.uknih.gov The docking score, an estimation of binding free energy, is used to rank different binding poses and compare the affinity of various derivatives. nih.gov

Table 2: Representative Molecular Docking Results against a Kinase Target (e.g., CDK9)

This table presents hypothetical data illustrating typical docking outcomes for pyrimidine-based kinase inhibitors.

| Parameter | Result | Details |

| Binding Energy | -9.5 kcal/mol | Indicates strong predicted binding affinity. |

| Hydrogen Bonds | 2 | Formed between the 2-amino group and the hinge region backbone. |

| Hydrophobic Interactions | 4 | Involving the dimethylphenyl group and hydrophobic residues in the binding pocket. |

| Key Interacting Residues | Cys, Val, Ala, Phe | Typical residues in a kinase ATP-binding site. |

Molecular Dynamics Simulations to Investigate Binding Conformations and Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-receptor complex over time in a simulated physiological environment. Starting from the best-docked pose, MD simulations calculate the atomic movements by solving Newton's equations of motion, providing insights into the conformational flexibility of both the ligand and the protein.

The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial pose. Furthermore, MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, and the calculation of binding free energies using more rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Ligand-Based and Structure-Based Drug Design Approaches

The computational data gathered for this compound can be leveraged in both ligand-based and structure-based drug design strategies. fiveable.me

Ligand-Based Drug Design: In the absence of a known 3D receptor structure, this approach relies on the information from a set of known active molecules. nih.gov A pharmacophore model can be generated from the structure of this compound, identifying essential chemical features: a hydrogen bond donor (the amino group), hydrogen bond acceptors (the pyrimidine nitrogens), and a hydrophobic aromatic feature (the dimethylphenyl ring). This model can then be used to screen large compound libraries for new molecules with similar features. researchgate.net

Structure-Based Drug Design: When the 3D structure of the target protein is available, as is often the case for kinases, rational modifications can be made to the ligand to improve its binding. nih.govnih.gov For example, the docking pose of this compound might reveal an unoccupied pocket near the dimethylphenyl group. This information can guide the synthesis of new derivatives with additional substituents designed to fill this pocket, potentially increasing potency and selectivity. cardiff.ac.uk

Conformational Analysis and Energy Landscape Mapping

Conformational analysis of this compound is crucial for understanding its three-dimensional shape and flexibility, which directly impacts its ability to bind to a target. The primary degree of freedom is the rotation around the single bond connecting the pyrimidine and phenyl rings. The relative orientation of these two rings is defined by a torsional (dihedral) angle.

By systematically rotating this bond and calculating the potential energy at each step, an energy landscape map can be generated. researchgate.net This map reveals the low-energy, stable conformations (conformational minima) and the energy barriers required to transition between them. nih.govnih.gov The presence of the two methyl groups on the phenyl ring creates steric hindrance that restricts rotation, favoring specific non-planar conformations where steric clashes are minimized. cardiff.ac.uk Understanding these preferred conformations is vital, as the bioactive conformation (the shape the molecule adopts when bound to its target) must be a low-energy, accessible state.

Table 3: Conformational Energy Profile of this compound

This table presents hypothetical data based on typical rotational energy barriers for bi-aryl systems.

| Torsional Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.0 | Eclipsed (High Energy, Steric Clash) |

| 45 | 0.0 | Skewed (Low Energy, Preferred) |

| 90 | 1.5 | Perpendicular (Intermediate Energy) |

| 135 | 0.2 | Skewed (Low Energy, Preferred) |

| 180 | 5.5 | Eclipsed (High Energy, Steric Clash) |

Preclinical Biological Evaluation of 5 2,4 Dimethylphenyl Pyrimidin 2 Amine

In Vitro Efficacy Studies in Relevant Cellular Models

Derivatives of pyrimidin-2-amine have been the subject of extensive research for their potential as targeted cancer therapeutics. One area of focus has been their activity as kinase inhibitors. For instance, a series of novel pyrimidin-2-amine derivatives were developed and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is often overexpressed in various cancers. In this context, one of the synthesized compounds, designated as 8h, demonstrated high inhibitory activity against PLK4 with a half-maximal inhibitory concentration (IC50) of 0.0067 μM. nih.gov Furthermore, this compound exhibited significant anti-proliferative activity against breast cancer cells, highlighting the potential of the pyrimidin-2-amine scaffold in developing anticancer agents. nih.gov

Similarly, N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been investigated as selective Janus kinase 2 (JAK2) inhibitors. The JAK2V617F mutation is a known driver in myeloproliferative neoplasms, making selective JAK2 inhibitors a desirable therapeutic strategy. A lead compound from this series, A8, showed excellent potency against JAK2 kinase with an IC50 value of 5 nM and effectively inhibited the phosphorylation of JAK2 and its downstream signaling pathways. nih.gov

The broader class of phenylaminopyrimidines has been recognized for its therapeutic potential, drawing inspiration from the success of Imatinib. This scaffold has been explored for a range of pharmacological activities, including anticancer and antimicrobial effects. researchgate.net For example, certain 2,4,5-trisubstituted pyrimidine (B1678525) compounds have been designed as potent cyclin-dependent kinase 9 (CDK9) inhibitors. While potent, achieving selectivity over other kinases like CDK2 has been a challenge. cardiff.ac.uk

In the context of anti-inflammatory applications, 5-carbamoyl-2-phenylpyrimidine derivatives have been identified as phosphodiesterase 4 (PDE4) inhibitors. One such derivative, 10f, displayed high in vitro PDE4B inhibitory activity with an IC50 of 8.3 nM. nih.gov Another compound, 39, from a related series, exhibited excellent inhibitory activity against LPS-induced tumor necrosis factor-alpha (TNF-α) production in mouse splenocytes with an IC50 of 0.21 nM. nih.gov

Table 1: In Vitro Efficacy of Pyrimidine Derivatives in Cellular Models

| Compound Class | Target | Cell Line/Model | IC50 |

| Pyrimidin-2-amine derivative (8h) | PLK4 | Breast Cancer Cells | 0.0067 μM |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (A8) | JAK2 | Not Specified | 5 nM |

| 5-Carbamoyl-2-phenylpyrimidine (10f) | PDE4B | Not Specified | 8.3 nM |

| 7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one (39) | TNF-α production | Mouse Splenocytes | 0.21 nM |

Assessment of Compound Selectivity and Specificity

The selectivity of pyrimidine-based inhibitors is a critical aspect of their preclinical evaluation, aiming to minimize off-target effects. For the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative A8, selectivity was assessed against other members of the JAK family. The compound demonstrated 38.6-fold, 54.6-fold, and 41.2-fold selectivity for JAK1, JAK3, and TYK2, respectively, indicating a favorable profile for a selective JAK2 inhibitor. nih.gov

In the development of 2,4,5-trisubstituted pyrimidines as CDK9 inhibitors, achieving selectivity over the closely related CDK2 has been a primary objective. Modifications to the chemical structure, such as the introduction of a twist between the pyrimidine and thiazole (B1198619) rings, have been explored to enhance selectivity. For instance, the piperazine (B1678402) analog 30h showed an approximately 90-fold selectivity for CDK9 over CDK2. cardiff.ac.uk

Another area where selectivity is crucial is in the development of fibroblast growth factor receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma. A series of aminodimethylpyrimidinol derivatives were designed, and compound 6O was found to have selective FGFR4 inhibitory activity over FGFR1-3. Compared to the control compound BLU9931, compound 6O exhibited at least 8 times higher selectivity for FGFR4. researchgate.net

Table 2: Selectivity Profile of Various Pyrimidine Derivatives

| Compound | Primary Target | Selectivity over Off-Target(s) | Fold Selectivity |

| A8 | JAK2 | JAK1, JAK3, TYK2 | 38.6x, 54.6x, 41.2x |

| 30h | CDK9 | CDK2 | ~90x |

| 6O | FGFR4 | FGFR1-3 | >8x vs. control |

In Vivo Efficacy and Proof-of-Concept Studies in Disease Models (Non-Human)

The in vivo efficacy of pyrimidine derivatives has been demonstrated in various non-human disease models. For instance, a 5-carbamoyl-2-phenylpyrimidine derivative, 10f, which showed potent in vitro PDE4B inhibition, also demonstrated in vivo efficacy against lipopolysaccharide (LPS)-induced pulmonary neutrophilia in mice, with a median effective dose (ID50) of 16 mg/kg when administered intraperitoneally. nih.gov A related compound, 39, showed 41% inhibition of LPS-induced pulmonary neutrophilia in mice at a dose of 1.0 mg/kg administered intratracheally. nih.gov

In the realm of oncology, a lead N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine compound, 18 (also known as CYC116), which is a potent inhibitor of Aurora A and B kinases, was shown to be orally bioavailable and possessed anticancer activity in preliminary in vivo assessments. nih.gov Furthermore, a novel aminodimethylpyrimidinol derivative, compound 6O, which selectively inhibits FGFR4, demonstrated in vivo anti-tumor activity against a Hep3B-xenografted chick chorioallantoic membrane (CAM) tumor model that was comparable to the control drug BLU9931. researchgate.net

Table 3: In Vivo Efficacy of Pyrimidine Derivatives in Non-Human Models

| Compound | Disease Model | Route of Administration | Efficacy Readout |

| 10f | LPS-induced pulmonary neutrophilia (mice) | Intraperitoneal | ID50 = 16 mg/kg |

| 39 | LPS-induced pulmonary neutrophilia (mice) | Intratracheal | 41% inhibition at 1.0 mg/kg |

| 18 (CYC116) | Cancer (unspecified) | Oral | Anticancer activity observed |

| 6O | Hep3B-xenografted CAM tumor | Not Specified | Anti-tumor activity similar to control |

Pharmacodynamic Marker Identification and Validation in Preclinical Models

The evaluation of pharmacodynamic markers is essential to confirm target engagement and understand the biological effects of a compound in preclinical models. For N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives that inhibit Aurora kinases, a key pharmacodynamic effect observed was the suppression of mitotic histone H3 phosphorylation and the induction of aberrant mitotic phenotypes in cancer cell lines. nih.gov These cellular changes are direct consequences of inhibiting Aurora A and B kinases and serve as markers of the compound's activity. nih.gov

In the context of Biginelli-derived pyrimidines designed as calcium channel blockers, the primary pharmacodynamic assessment involved ex vivo testing of their ability to inhibit KCl-induced contractions, with the lead compound demonstrating 100% inhibition at a concentration of 6 × 10⁻⁵ M. nih.gov For the selective JAK2 inhibitor A8, the key pharmacodynamic marker was the inhibition of the phosphorylation of JAK2 and its downstream signaling pathway components. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties of 5-(2,4-Dimethylphenyl)pyrimidin-2-amine (Excluding Human Metabolism)

The in vitro ADME properties of pyrimidine derivatives are crucial for predicting their in vivo behavior. For a series of pyrazolo[3,4-d]pyrimidines investigated as dual tyrosine kinase inhibitors, in vitro ADME profiling revealed good passive permeability across gastrointestinal and blood-brain barrier models, although aqueous solubility was suboptimal. mdpi.com One promising compound from this series, compound 5, exhibited high metabolic stability. mdpi.com

A novel pyrimidin-2-amine derivative, compound 8h, which acts as a PLK4 inhibitor, demonstrated good plasma stability with a half-life of over 289.1 minutes and liver microsomal stability with a half-life exceeding 145 minutes. nih.gov This suggests a favorable metabolic profile in these preclinical systems. The N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative A8 also showed significantly improved metabolic stabilities compared to its lead compound. nih.gov

The assessment of ADME properties is a critical step in drug discovery to optimize the safety and efficacy of potential drug candidates. mdpi.com

Table 4: In Vitro ADME Properties of Representative Pyrimidine Derivatives

| Compound | Parameter | Result |

| Pyrazolo[3,4-d]pyrimidine (Compound 5) | Passive Permeability (GI, BBB) | Good |

| Metabolic Stability | High | |

| Pyrimidin-2-amine derivative (8h) | Plasma Stability (t½) | >289.1 min |

| Liver Microsomal Stability (t½) | >145 min | |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine (A8) | Metabolic Stability | Improved vs. lead |

Potential Therapeutic Applications and Translational Research Perspectives

Exploration of 5-(2,4-Dimethylphenyl)pyrimidin-2-amine in Oncology Research

The pyrimidine (B1678525) nucleus is a prevalent feature in numerous anticancer agents, and its derivatives are actively researched for their potential to target various mechanisms involved in cancer progression. mdpi.com Research into related pyrimidine structures has identified their roles as potent inhibitors of key enzymes in cancer cell signaling pathways. For instance, certain N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora A and B kinases, which are crucial for mitotic progression. nih.gov Inhibition of these kinases can lead to mitotic failure and cell death in cancer cells. nih.gov

Furthermore, 2,4-pyrimidinediamine derivatives have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) for treating ALK-addicted cancers. nih.gov Other studies have focused on pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many human cancers. mdpi.comnih.gov

While these findings underscore the potential of the pyrimidine scaffold in oncology, specific research and detailed findings on the antiproliferative activity of this compound against cancer cell lines are not extensively documented in the current scientific literature. Future studies would be necessary to determine if this specific compound shares the kinase inhibitory properties or other anticancer mechanisms observed in its structural relatives.

Anti-Infective Potential (Antibacterial, Antiviral, Antifungal, Antiparasitic)

Pyrimidine derivatives are a well-established class of anti-infective agents. medchemexpress.compfizer.com Their mechanism of action often involves interfering with nucleic acid synthesis, which is essential for the replication of pathogens. A notable example is Trimethoprim, a 2,4-diamino-5-benzylpyrimidine derivative that acts as a broad-spectrum antibacterial agent by inhibiting dihydrofolate reductase. nih.gov

Research has demonstrated the broad-ranging anti-infective properties of various pyrimidine analogues:

Antibacterial and Antifungal: Studies on novel pyrimidine and pyrimidopyrimidine derivatives have shown them to possess significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.gov For example, derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have been synthesized and tested against clinically isolated bacterial and fungal strains, with some showing notable efficacy. jocpr.com

Antiviral: The antiviral potential of pyrimidines has also been explored. Certain 2-amino-5-halo-6-aryl-4(3H)-pyrimidinone analogues were found to be potent antiviral agents against viruses like herpes simplex type 1, acting as interferon inducers. nih.gov

Immunomodulatory Activities and Anti-Inflammatory Effects

The pyrimidine scaffold is present in compounds known to modulate immune and inflammatory responses. nih.gov The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to inhibit key inflammatory mediators such as prostaglandins (B1171923) (by inhibiting cyclooxygenase, COX-1 and COX-2) and nitric oxide. nih.gov

Structurally related compounds have shown promise in this area. For example, a patent describes 5-hydroxy-2-pyrimidinylmethylene derivatives as inhibitors of 5-lipoxygenase and cyclooxygenase, highlighting their potential in treating inflammation. google.com Furthermore, research into 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives identified them as potent inhibitors of STAT6 (signal transducers and activators of transcription 6). nih.gov STAT6 is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are crucial for T-helper cell 2 (Th2) differentiation in allergic inflammatory responses. nih.gov The inhibition of this pathway suggests a potential immunomodulatory role for such compounds in allergic conditions like asthma. nih.gov

Currently, there is a lack of specific published data on the immunomodulatory or anti-inflammatory properties of this compound. Research would be required to ascertain whether it can inhibit enzymes like COX or modulate signaling pathways such as STAT6.

Neurological Disorder Research Applications

Pyrimidine-based compounds have been increasingly investigated for their potential to treat a range of central nervous system (CNS) disorders. nih.goveurekaselect.com Neurological disorders encompass a wide variety of conditions affecting the brain, spinal cord, and peripheral nerves, including neurodegenerative diseases, epilepsy, and psychiatric conditions. uhsussex.nhs.ukmedlineplus.gov

The versatility of the pyrimidine scaffold allows it to interact with various CNS targets. A recent review highlighted that pyrimidine derivatives have been successfully designed as agents targeting:

Serotonin (5-HT) receptors

Adenosine receptors

Cannabinoid receptors

Nicotinic and muscarinic acetylcholine (B1216132) receptors nih.goveurekaselect.com

These interactions suggest potential applications as antidepressants, anxiolytics, anticonvulsants, and treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.goveurekaselect.com However, the exploration of this compound for neurological disorder applications is an area that remains to be investigated. Specific studies are needed to determine its ability to cross the blood-brain barrier and its affinity for various CNS receptors or enzymes.

Endocrine System Modulation

The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes. While some pyrimidine derivatives, such as the anti-diabetic drug Alogliptin (a dipeptidyl peptidase-4 inhibitor), play a role in endocrine-related disease management, the broader investigation of pyrimidine derivatives as direct modulators of endocrine pathways is less extensive than in other therapeutic areas.

Research literature specifically linking this compound or closely related 2-aminopyrimidine (B69317) structures to the modulation of hormone receptors, hormone synthesis, or other aspects of the endocrine system is scarce. This represents a significant gap in the scientific understanding of this compound's potential biological activities. Future research could explore the interaction of this compound with various nuclear receptors or other key targets within the endocrine system.

Future Directions and Emerging Research Avenues for 5 2,4 Dimethylphenyl Pyrimidin 2 Amine

Integration with Advanced Screening Platforms and High-Throughput Technologies

Future research on 5-(2,4-dimethylphenyl)pyrimidin-2-amine would benefit significantly from its integration into advanced screening platforms. High-throughput screening (HTS) of large compound libraries against a diverse array of biological targets is a foundational strategy in modern drug discovery. By incorporating this compound and its analogs into these libraries, researchers can rapidly assess its activity across a wide range of assays.

Phenotypic screening, a key component of HTS, allows for the identification of compounds that induce a desired change in a cellular model of a disease without prior knowledge of the specific molecular target. This approach could reveal unexpected therapeutic applications for this compound. Furthermore, advancements in automated synthesis and purification would enable the rapid generation of a focused library of derivatives, allowing for a more detailed exploration of the structure-activity relationship (SAR).

Table 1: Potential High-Throughput Screening Approaches for this compound

| Screening Platform | Description | Potential Outcome |

| Target-Based Screening | Assaying the compound against a panel of known enzymes, receptors, and other protein targets. | Identification of specific molecular targets and mechanisms of action. |

| Phenotypic Screening | Evaluating the compound's effect on cellular models of various diseases (e.g., cancer cell lines, neuronal cultures). | Discovery of novel therapeutic indications and cellular pathways affected by the compound. |

| High-Content Imaging | Utilizing automated microscopy to analyze multiple cellular parameters upon compound treatment. | Detailed characterization of the compound's cellular effects, including morphology, protein localization, and cell cycle status. |

| Fragment-Based Screening | If the compound has low initial potency, it could be used as a starting point for fragment-based drug design. | Development of more potent and selective lead compounds. |

Development of Prodrugs or Targeted Delivery Systems

To enhance the therapeutic potential of this compound, the development of prodrugs or targeted delivery systems presents a promising avenue. Prodrugs are inactive derivatives of a drug molecule that are converted into the active form within the body. This approach can be used to improve various pharmacokinetic properties, such as solubility, stability, and bioavailability. For a primary amine-containing compound like this compound, various prodrug strategies could be employed to temporarily mask the amine group.

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. This could be achieved by conjugating this compound to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor.

Table 2: Potential Prodrug and Targeted Delivery Strategies

| Strategy | Description | Potential Advantage |

| Amide or Carbamate Prodrugs | The primary amine is converted to an amide or carbamate, which can be cleaved by enzymes in the body. | Improved membrane permeability and oral bioavailability. |

| N-Oxide Prodrugs | For compounds with a tertiary amine, N-oxidation can create a prodrug that is reduced to the active amine. | Can alter solubility and metabolic stability. |

| Antibody-Drug Conjugates (ADCs) | The compound is linked to an antibody that targets a specific antigen on diseased cells. | Highly specific delivery to target cells, minimizing systemic toxicity. |

| Nanoparticle Encapsulation | The compound is encapsulated within a nanoparticle, which can be designed for targeted release. | Enhanced solubility, protection from degradation, and potential for targeted delivery. |

Combination Therapy Strategies

Investigating this compound in combination with existing therapeutic agents could reveal synergistic or additive effects. Combination therapy is a standard approach in the treatment of complex diseases like cancer, where targeting multiple pathways simultaneously can lead to improved outcomes and overcome drug resistance.

For instance, if this compound is found to inhibit a particular kinase, combining it with a drug that targets a different kinase in the same signaling pathway could be a rational approach. Preclinical studies using relevant cell lines and animal models would be essential to identify effective and safe combination regimens.

Exploration of New Biological Targets and Disease Indications

While the initial research on this compound may focus on a specific biological target, a broader exploration of its pharmacological profile could uncover new therapeutic opportunities. The pyrimidine (B1678525) scaffold is known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

A systematic investigation of the compound's activity against a panel of diverse biological targets could be conducted. Furthermore, exploring its efficacy in a variety of disease models beyond the initial indication could lead to drug repositioning, a strategy that can significantly shorten the drug development timeline.

Table 3: Potential New Biological Targets and Disease Indications

| Target Class | Potential Disease Indication | Rationale |

| Kinases | Cancer, Inflammatory Diseases | Many pyrimidine derivatives are potent kinase inhibitors. |

| GPCRs | Neurological Disorders, Metabolic Diseases | The pyrimidine scaffold is present in drugs targeting various GPCRs. |

| Ion Channels | Cardiovascular Diseases, Pain | Modulation of ion channel activity is a key therapeutic mechanism for many conditions. |

| Epigenetic Targets | Cancer, Genetic Disorders | Some heterocyclic compounds have been shown to modulate the activity of epigenetic enzymes. |

Application in Chemical Probe Development for Biological Discovery

Beyond its direct therapeutic potential, this compound could be developed into a chemical probe to study biological processes. A chemical probe is a small molecule that is used to selectively modulate the function of a specific protein, allowing researchers to investigate its role in cellular and physiological contexts.

To be a useful chemical probe, a compound should exhibit high potency and selectivity for its target. If this compound is found to have a specific molecular target, further medicinal chemistry efforts could focus on optimizing its properties to create a high-quality chemical probe. This would involve synthesizing analogs with improved selectivity and introducing modifications that allow for the attachment of reporter tags, such as fluorescent dyes or biotin (B1667282).

The development of a chemical probe based on the this compound scaffold would not only advance our understanding of a specific biological target but could also provide a valuable tool for the broader scientific community.

Q & A

Basic Research Question

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.2–8.1 ppm and NH₂ protons as a broad singlet (~δ 5.5 ppm). ¹³C NMR confirms pyrimidine ring carbons at δ 155–165 ppm .

- X-ray crystallography : Resolve disorder in aromatic rings by collecting data at low temperatures (85 K) and refining anisotropic displacement parameters. Example: A related pyrimidine derivative exhibited π-stacking interactions (3.5–3.8 Å) and hydrogen bonds (N–H⋯N, 2.8 Å) .

What computational strategies are effective in predicting the reactivity and electronic properties of this compound?

Advanced Research Question

- Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-311G(d,p) level to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential surfaces .

- Reaction path search : Combine artificial force-induced reaction (AFIR) methods with transition-state optimization to predict feasible synthetic pathways .

How do substituent variations (e.g., methyl, chloro, methoxy) on the phenyl ring influence biological activity in pyrimidine derivatives?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

| Substituent Position | Biological Activity Trend | Mechanism Insight |

|---|---|---|

| 2,4-Dimethyl (target) | Moderate kinase inhibition (IC₅₀ ~10 µM) | Enhanced lipophilicity improves membrane permeability . |

| 3,4,5-Trimethoxy | Potent anticancer activity (IC₅₀ <1 µM) | Methoxy groups enhance DNA intercalation . |

| 2-Chloro | Selective serotonin receptor binding (Kᵢ = 50 nM) | Chlorine induces steric and electronic effects . |

How should researchers resolve contradictions in reported solubility or stability data for this compound?

Advanced Research Question

- Controlled experiments : Perform parallel stability tests in DMSO, ethanol, and aqueous buffers (pH 4–9) under inert atmospheres. For example, a related pyrimidine showed 90% stability in DMSO at 25°C but <50% in water (pH 7.4) after 48 hours .

- Analytical validation : Use HPLC-PDA (C18 column, acetonitrile/water gradient) to quantify degradation products. Conflicting data may arise from impurities or oxidation during storage .

What are the best practices for designing assays to evaluate the compound’s interaction with biological targets?

Advanced Research Question

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on CM5 chips. A dissociation constant (KD) of 2.5 µM was reported for a similar pyrimidine .

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3ERT for kinases). Key interactions include hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR) .

How can researchers leverage structural analogs to overcome synthetic or pharmacological limitations of this compound?

Advanced Research Question

- Bioisosteric replacement : Replace the 2,4-dimethylphenyl group with 3,4-dichlorophenyl to enhance metabolic stability (t₁/₂ increased from 2.1 to 6.3 hours in microsomes) .

- Prodrug design : Introduce acetyl-protected NH₂ groups to improve solubility. Hydrolysis in plasma regenerates the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.